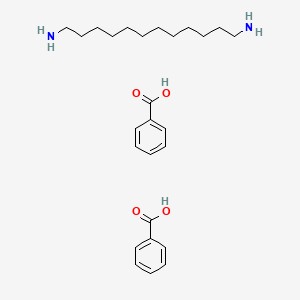
Carbamic acid, hexyl-, octyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, hexyl-, octyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular ester is formed from carbamic acid and hexyl and octyl alcohols, making it a unique compound with specific properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic acid, hexyl-, octyl ester can be synthesized through the esterification of carbamic acid with hexyl and octyl alcohols. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The general reaction is as follows:
Carbamic acid+Hexyl alcohol+Octyl alcohol→Carbamic acid, hexyl-, octyl ester+Water
Industrial Production Methods
In industrial settings, the production of this ester may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of supercritical carbon dioxide as a solvent can also enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: This ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of carbamic acid and the corresponding alcohols.
Reduction: Reduction reactions involving this ester can lead to the formation of primary alcohols.
Substitution: Nucleophilic substitution reactions can replace the alkoxy group with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Carbamic acid, hexyl alcohol, and octyl alcohol.
Reduction: Primary alcohols.
Substitution: Substituted carbamates.
Applications De Recherche Scientifique
Carbamic acid, hexyl-, octyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Mécanisme D'action
The mechanism of action of carbamic acid, hexyl-, octyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester bond can be hydrolyzed by esterases, releasing the active carbamic acid and alcohols. This hydrolysis can lead to various biological effects depending on the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, methyl-, ethyl ester
- Carbamic acid, propyl-, butyl ester
- Carbamic acid, pentyl-, hexyl ester
Comparison
Carbamic acid, hexyl-, octyl ester is unique due to its specific alkyl chain lengths, which can influence its physical properties, reactivity, and applications. Compared to shorter-chain esters, it may have different solubility, volatility, and biological activity, making it suitable for specific industrial and research applications.
Propriétés
Numéro CAS |
412049-81-1 |
|---|---|
Formule moléculaire |
C15H31NO2 |
Poids moléculaire |
257.41 g/mol |
Nom IUPAC |
octyl N-hexylcarbamate |
InChI |
InChI=1S/C15H31NO2/c1-3-5-7-9-10-12-14-18-15(17)16-13-11-8-6-4-2/h3-14H2,1-2H3,(H,16,17) |
Clé InChI |
RURCHJQJCVWZIA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)NCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


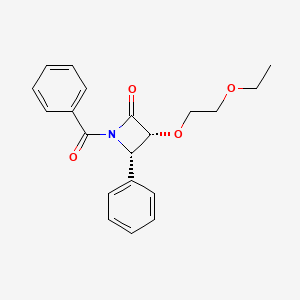

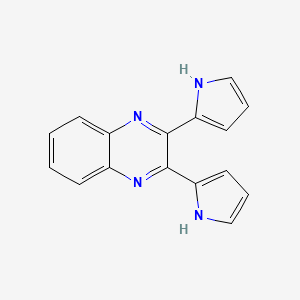
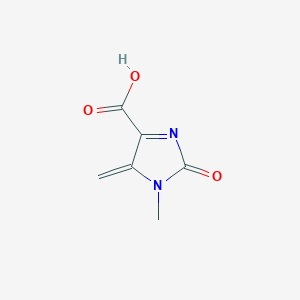
![(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B14256651.png)
![Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy-](/img/structure/B14256662.png)

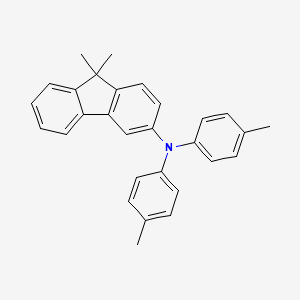

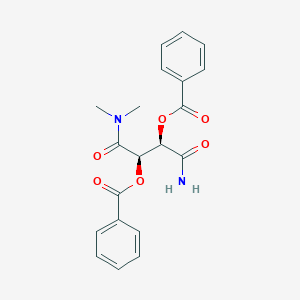
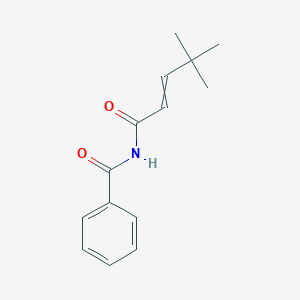
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole](/img/structure/B14256705.png)
